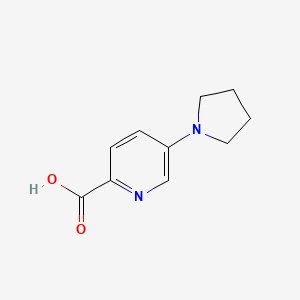
5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid
Übersicht
Beschreibung
5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O2 . It is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a class of compounds known as nitrogen heterocycles, which are widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid is characterized by a pyrrolidine ring attached to a pyridine ring with a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid has a molecular weight of 192.22 g/mol . Other specific physical and chemical properties are not detailed in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Novel Bicyclic Systems : The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems has been achieved through the condensation of 5-oxopyrrolidine-3-carboxylic acids. These compounds exhibit predicted biological activity, indicating potential applications in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).
Spectroscopic Properties and Quantum Study : The spectroscopic properties of derivatives like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated, with insights into molecular electrostatic potential and intermolecular interactions. These studies enhance the understanding of the compound's chemical characteristics, which can be vital for developing new pharmaceuticals (Devi, Bishnoi, & Fatma, 2020).
Coordination and Topology in Metal-Organic Frameworks
- Metal-Organic Frameworks (MOFs) : The compound's derivatives have been used in forming diverse metal-organic frameworks with cadmium iodide and azaarylpyrazole carboxylic acids. These MOFs demonstrate different crystal structures and properties, like luminescence enhancement, which can be useful in materials science and catalysis (Liu et al., 2013).
Synthesis of Complex Organic Molecules
- Novel Pyridine Betaines : The reaction of arylpropynals, substituted pyridines, and malonic acid led to the synthesis of novel pyridine betaines. These compounds, with their unique molecular structure, could have applications in developing new organic synthesis methodologies (Golovanov et al., 2019).
Miscellaneous Applications
Enantioselective Biotransformations : Enantioselective biotransformations of pyrrolidine derivatives have shown potential in the scalable preparation of bioactive compounds, including aza-nucleoside analogues and diazepin-11(5H)-one compounds. This highlights the compound's role in developing new biocatalysts and chiral synthons in organic synthesis (Chen et al., 2012).
Organocatalysis and Synthetic Applications : The compound has been involved in the synthesis of proline derivatives and pyrrolidines, which are key in organocatalysis and the preparation of various bioactive molecules (Hernández-Toribio et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, including 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid, have potential for further exploration in drug discovery due to their versatile scaffold and the ability to efficiently explore the pharmacophore space . Further modifications and investigations could lead to the development of new compounds with different biological profiles .
Wirkmechanismus
Target of Action
The primary target of 5-(Pyrrolidin-1-yl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(Pyrrolidin-1-yl)picolinic acid works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for the compound’s anti-infective and immunomodulatory properties .
Biochemical Pathways
The compound’s interaction with ZFPs affects the pathways involved in viral replication and packaging, as well as normal cell homeostatic functions . The disruption of zinc binding in ZFPs can lead to changes in these pathways, potentially affecting the cell’s ability to replicate viruses and maintain homeostasis .
Result of Action
The binding of 5-(Pyrrolidin-1-yl)picolinic acid to ZFPs and the subsequent disruption of zinc binding can lead to the inhibition of viral replication and packaging, as well as changes in normal cell homeostatic functions . This can result in anti-viral effects in vitro and in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Pyrrolidin-1-yl)picolinic acid. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces . It is also important to ensure proper ventilation when handling the compound . More research is needed to fully understand how various environmental factors can influence the compound’s action.
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLFTMQROMOTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640245 | |
| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
CAS RN |
950603-19-7 | |
| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



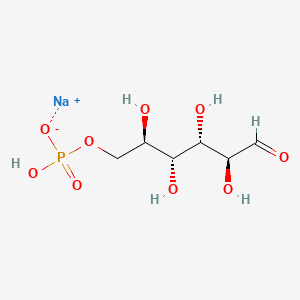

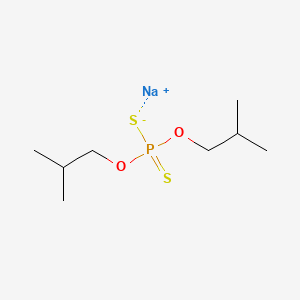
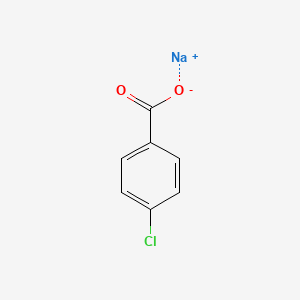

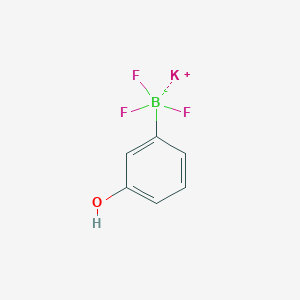
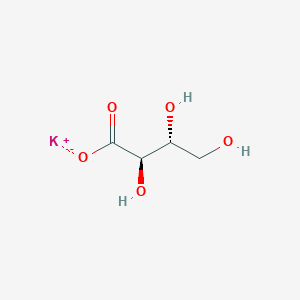

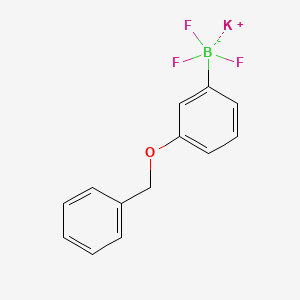
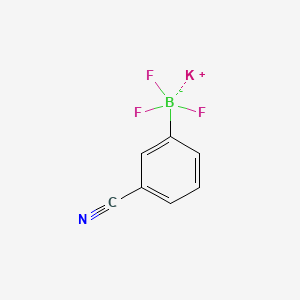



![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)